

# A Comparative Spectroscopic Guide to Dichloronitrobenzene Isomers

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## Compound of Interest

Compound Name: *2,4-Dichloronitrobenzene*

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The six isomers of dichloronitrobenzene are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The precise identification of each isomer is crucial, as their reactivity and the properties of their downstream products are highly dependent on the substitution pattern of the chlorine and nitro groups on the benzene ring. This guide provides a comprehensive comparison of the six dichloronitrobenzene isomers using key spectroscopic techniques:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the dichloronitrobenzene isomers.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Isomer	Chemical Shift ( $\delta$ , ppm) and Multiplicity
2,3-Dichloronitrobenzene	~7.70 (m), ~7.69 (m), ~7.37 (m)[1]
2,4-Dichloronitrobenzene	~7.87 (d), ~7.57 (dd), ~7.41 (d)[2]
2,5-Dichloronitrobenzene	~7.89 (d), ~7.51 (d)[3]
2,6-Dichloronitrobenzene	Data not readily available in comparable format.
3,4-Dichloronitrobenzene	~8.35 (d), ~8.10 (dd), ~7.66 (d)[4]
3,5-Dichloronitrobenzene	Data not readily available in comparable format.

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Isomer	Chemical Shift ( $\delta$ , ppm)
2,3-Dichloronitrobenzene	Six distinct signals expected. Specific shifts require experimental data.[5]
2,4-Dichloronitrobenzene	Six distinct signals expected. Specific shifts require experimental data.[6]
2,5-Dichloronitrobenzene	Six distinct signals expected. Specific shifts require experimental data.[7]
2,6-Dichloronitrobenzene	Four distinct signals expected due to symmetry. Data not readily available.
3,4-Dichloronitrobenzene	Six distinct signals expected. Specific shifts require experimental data.
3,5-Dichloronitrobenzene	Four distinct signals expected due to symmetry. Data not readily available.

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Isomer	NO <sub>2</sub> Symmetric Stretch	NO <sub>2</sub> Asymmetric Stretch	C-Cl Stretch
2,3-Dichloronitrobenzene	~1350	~1530	~800-600
2,4-Dichloronitrobenzene	~1350	~1530	~800-600
2,5-Dichloronitrobenzene	~1340	~1530	~800-600
2,6-Dichloronitrobenzene	~1350	~1530	~800-600
3,4-Dichloronitrobenzene	~1350	~1530	~800-600
3,5-Dichloronitrobenzene	~1350	~1530	~800-600

Note: The exact positions of IR bands can vary slightly based on the sample preparation method and the physical state of the sample.

Table 4: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
2,3-Dichloronitrobenzene	191/193/195	161, 145, 110, 75
2,4-Dichloronitrobenzene	191/193/195	161, 145, 110, 75[8]
2,5-Dichloronitrobenzene	191/193/195	161, 145, 110, 75
2,6-Dichloronitrobenzene	191/193/195	161, 145, 110, 75
3,4-Dichloronitrobenzene	191/193/195	161, 145, 110, 75
3,5-Dichloronitrobenzene	191/193/195	161, 145, 110, 75

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the dichloronitrobenzene isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A 400 MHz NMR spectrometer.
  - Parameters:
    - Pulse Program: Standard single-pulse sequence.

- Spectral Width: -2 to 10 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A 100 MHz NMR spectrometer.
  - Parameters:
    - Pulse Program: Proton-decoupled single-pulse sequence.
    - Spectral Width: 0 to 200 ppm.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 2-5 seconds.
    - Number of Scans: 1024-4096.
- Data Processing: The raw free induction decay (FID) data was processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

## 2. Infrared (IR) Spectroscopy

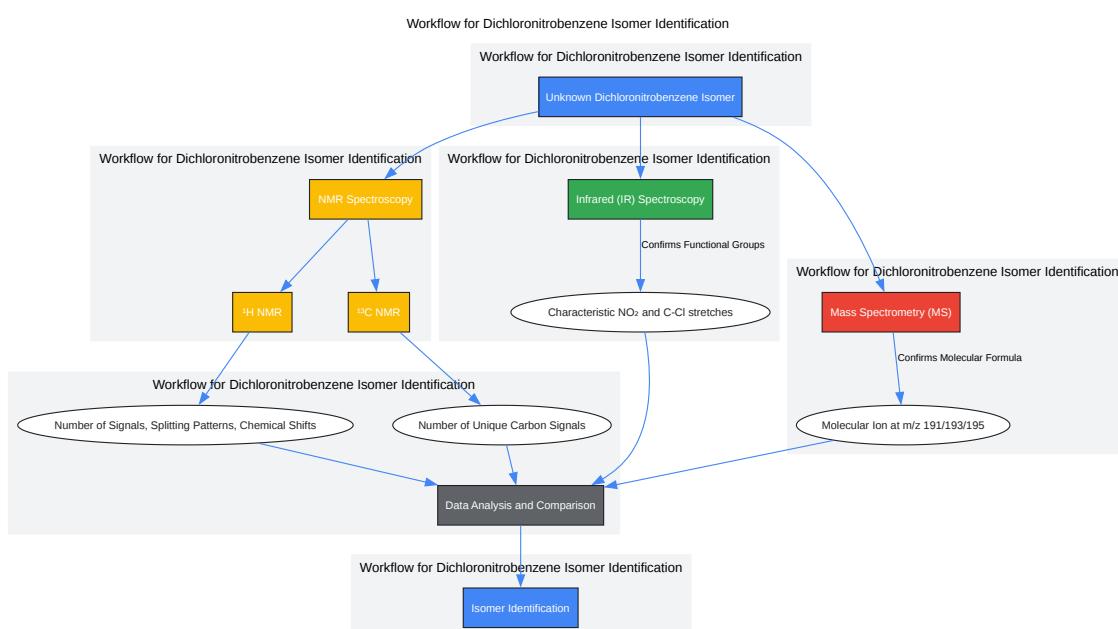
- Sample Preparation: A small amount of the solid dichloronitrobenzene isomer was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum.

### 3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or a gas chromatograph.
- Ionization: Electron ionization was performed at a standard energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer. The mass spectrum was recorded over a range of  $m/z$  40-300.

## Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the dichloronitrobenzene isomers based on their spectroscopic data.



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Caption: A flowchart illustrating the spectroscopic workflow for isomer identification.

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